Home > Products > Screening Compounds P122679 > 5,6,7,8-Tetrahydroquinolin-5-ol
5,6,7,8-Tetrahydroquinolin-5-ol - 194151-99-0

5,6,7,8-Tetrahydroquinolin-5-ol

Catalog Number: EVT-410541
CAS Number: 194151-99-0
Molecular Formula: C9H11NO
Molecular Weight: 149.19 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

The compound 5,6,7,8-Tetrahydroquinolin-5-ol and its derivatives have garnered significant interest in the field of medicinal chemistry due to their potential therapeutic applications. Research has been conducted to explore the synthesis, mechanism of action, and applications of these compounds in various domains, including the treatment of Alzheimer's disease, gastric ulcer prevention, antidepressant activity, and as selective antagonists for different receptors.

Applications in Various Fields

Alzheimer's Disease Treatment

The design and synthesis of 5-amino-5,6,7,8-tetrahydroquinolinones as acetylcholinesterase inhibitors represent a promising approach for the treatment of Alzheimer's disease. These compounds have been shown to be active in reversing scopolamine-induced memory impairment, suggesting their potential utility in cognitive disorders1.

Gastric Ulcer Prevention

A number of 5,6,7,8-tetrahydroquinoline derivatives have been found to be potent inhibitors of basal gastric secretion and to afford protection against gastric erosions in animal models. The antiulcer and antisecretory activities of these compounds have been attributed to the presence of a pyridine nitrogen and a primary or secondary thioamide26.

Antidepressant Activity

The antidepressant activity of 5-aryl-2,3,5,6-tetrahydroimidazo[2,1-a]isoquinolin-5-ols has been evaluated, with some derivatives demonstrating pharmacological activity comparable to imipramine, a well-known antidepressant3.

Antagonists for Receptors

Tetrahydroisoquinoline derivatives have been explored as selective antagonists for various receptors, including TRPM8, which is implicated in prostate cancer, and the orexin 1 receptor, which is associated with drug addiction78. The selective antagonism of these receptors offers a targeted approach for the treatment of these conditions.

Synthesis of Enantiomerically Pure Derivatives

The synthesis of enantiomerically pure 5,6,7,8-tetrahydroquinoline derivatives has been achieved through methods such as lipase-catalyzed kinetic acetylation, which is crucial for the development of compounds with specific pharmacological properties5.

Serotonin Receptor Agonism

Tetrahydroquinoline-based tricyclic amines have been synthesized as potent and selective agonists of the 5-HT2C receptor, which is a target for various central nervous system disorders10.

Classification

5,6,7,8-Tetrahydroquinolin-5-ol falls under the category of heterocyclic compounds, specifically within the quinoline derivatives. Quinoline itself is a bicyclic structure composed of a benzene ring fused to a pyridine ring. The modification of this structure by saturation and hydroxylation leads to various derivatives with distinct chemical properties and biological activities.

Synthesis Analysis

The synthesis of 5,6,7,8-tetrahydroquinolin-5-ol can be achieved through several methods:

  1. Hydrogenation of Quinoline Derivatives: One common approach involves the hydrogenation of quinoline or its derivatives in the presence of catalysts such as palladium on carbon. This method typically requires controlled conditions to ensure selective reduction without over-reduction to fully saturated compounds.
  2. Reduction Techniques: Another method includes using activated manganese dioxide in dry dichloromethane for selective oxidation-reduction processes. The reaction conditions often involve moderate temperatures and pressures to optimize yield and selectivity .
  3. Enantiomerically Pure Synthesis: Enantiomerically pure forms can be synthesized through lipase-catalyzed kinetic acetylation of racemic mixtures, providing both (S)- and (R)-enantiomers with high yields. This method is significant for pharmaceutical applications where chirality plays a crucial role in biological activity.

Technical Parameters

  • Catalysts Used: Palladium on carbon, nickel catalysts.
  • Reaction Conditions: Typically conducted at temperatures ranging from 100 to 250 °C and under hydrogen pressures between 10 to 15 kg/cm².
  • Reaction Times: Vary from 1 to 8 hours depending on the specific synthetic route employed .
Molecular Structure Analysis

The molecular structure of 5,6,7,8-tetrahydroquinolin-5-ol consists of:

  • A pyridine ring which is planar.
  • A cyclohexene ring that adopts a sofa conformation.

Key Structural Features

  • Bond Lengths and Angles: The bond lengths and angles conform to expected values for similar heterocyclic compounds. For instance, the N-C bond lengths typically range around 1.35 Å.
  • Hydroxyl Group Positioning: The hydroxyl group at position 5 plays a critical role in determining the compound's reactivity and interaction with biological targets .
Chemical Reactions Analysis

5,6,7,8-Tetrahydroquinolin-5-ol can participate in various chemical reactions:

  1. Oxidation Reactions: The compound can be oxidized to form quinolin-5-one derivatives using reagents like activated manganese dioxide.
  2. Reduction Reactions: It can also undergo further reduction to yield fully saturated tetrahydroquinoline derivatives.
  3. Substitution Reactions: The hydroxyl group can be substituted with various functional groups under appropriate conditions, allowing for the synthesis of diverse derivatives.

Common Reagents

  • For oxidation: Activated manganese dioxide.
  • For reduction: Hydrogenation using palladium catalysts.
  • For substitution: Alkyl halides or other electrophiles depending on the desired product .
Mechanism of Action

The mechanism of action for 5,6,7,8-tetrahydroquinolin-5-ol is primarily linked to its interactions with biological systems:

  1. Biological Activity: This compound has shown potential antimicrobial and anticancer properties in various studies. Its mechanism may involve interference with cellular pathways or enzyme inhibition.
  2. Pharmacological Insights: Research indicates that tetrahydroquinoline derivatives can act on specific receptors or enzymes involved in disease processes. For example, they may modulate neurotransmitter systems or inhibit cancer cell proliferation through targeted interactions .
Physical and Chemical Properties Analysis

Key Properties

  • Molecular Weight: Approximately 149.19 g/mol.
  • Solubility: Soluble in organic solvents such as ethanol and dichloromethane; limited solubility in water.
  • Melting Point: Specific melting points vary based on purity but generally fall within typical ranges for similar compounds.

Analytical Techniques

Characterization techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are commonly used to confirm the identity and purity of synthesized compounds .

Applications

The applications of 5,6,7,8-tetrahydroquinolin-5-ol span several fields:

  1. Medicinal Chemistry: Investigated for its potential as an antimicrobial and anticancer agent.
  2. Chemical Synthesis: Serves as a building block for more complex heterocyclic compounds used in pharmaceuticals.
  3. Industrial Applications: Utilized in producing chemical intermediates and fine chemicals for various industrial processes.
Introduction

Structural Characteristics of 5,6,7,8-Tetrahydroquinolin-5-ol

5,6,7,8-Tetrahydroquinolin-5-ol (CAS: 194151-99-0) possesses the molecular formula C₉H₁₁NO and a molecular weight of 149.19 g/mol. Its structure comprises a quinoline nucleus saturated across the pyridine ring’s C5-C8 positions, with a hydroxyl group stereogenically positioned at C5, creating a chiral center. This distinguishes it from the isomeric 5,6,7,8-tetrahydroquinolin-8-ol (CAS: 14631-46-0), where the hydroxyl resides at C8 [5] [7] [9]. The compound typically manifests as a yellow-to-white solid with a melting point of 83–86°C [5]. Key spectroscopic identifiers include:

  • Infrared (IR): O-H stretch (~3200 cm⁻¹), C=N stretch (~1600 cm⁻¹).
  • Nuclear Magnetic Resonance (NMR): Distinct chemical shifts for methine proton (C5-H, δ ~4.5 ppm) and ring methylene groups.
  • Mass Spectrometry (MS): Molecular ion peak at m/z 149.

Stereochemistry critically influences its reactivity and biological interactions. The C5 chirality enables enantioselective synthesis, often resolved via enzymatic methods like Candida antarctica lipase-mediated dynamic kinetic resolution [3] . Computational studies suggest a puckered conformation in the saturated ring, enhancing stereoelectronic effects for nucleophilic reactions at C5.

Table 1: Fundamental Properties of 5,6,7,8-Tetrahydroquinolin-5-ol

PropertyValue/Description
CAS Registry Number194151-99-0
Molecular FormulaC₉H₁₁NO
Molecular Weight149.19 g/mol
Physical StateYellow to white solid
Melting Point83–86°C
Key StereocenterC5 (chiral)
IUPAC Name5,6,7,8-tetrahydroquinolin-5-ol

Historical Context and Discovery in Heterocyclic Chemistry

Tetrahydroquinoline chemistry emerged prominently in the mid-20th century, driven by interest in alkaloid synthesis. Early routes to 5,6,7,8-tetrahydroquinolin-5-ol relied on multistep reductions or cyclization of functionalized anilines. A seminal 1976 Perkin Transactions paper documented lithiation-trapping at C8 of tetrahydroquinoline, though C5-functionalized variants remained challenging [8]. The 1990s–2000s saw advancements via regioselective nitrosation-reduction sequences, enabling direct access to C5-hydroxylated derivatives but with limited stereocontrol .

A paradigm shift occurred with the adoption of biocatalytic resolution. By the 2020s, optimized protocols using Candida antarctica lipase achieved >98% enantiomeric excess (ee) via dynamic kinetic resolution of racemic precursors—overcoming yield and purity limitations of classical methods [3]. Concurrently, transition-metal-catalyzed hydrogenation of quinolin-5-ols provided efficient access to saturated analogues [3]. This evolution reflects broader trends in heterocyclic synthesis: from non-selective stoichiometric reactions toward atom-economical, enantioselective catalysis.

Role in Natural Product Analogues and Synthetic Derivatives

As a privileged scaffold, 5,6,7,8-tetrahydroquinolin-5-ol mirrors structural motifs in bioactive alkaloids. Its reduced quinoline core features in antimalarial (e.g., primaquine analogues) and cytotoxic natural products (e.g., ammosamides) [6]. Semi-synthetic derivatives exploit this backbone for enhanced bioactivity:

  • Schiff Bases: Condensation with aldehydes yields imines (e.g., from salicylaldehyde) showing antiproliferative effects [6].
  • Amino Derivatives: C5-aminated analogues (e.g., CAMPY ligands) serve as chiral auxiliaries in metal catalysis [3].
  • Thiocarboxamides: Early synthetic targets for antimicrobial screening [8].

Log P values (3.72–4.35) align with Lipinski’s rule, favoring drug-likeness and membrane permeability [6]. This balance of hydrophobicity/hydrophilicity underpins its utility in medicinal chemistry.

Table 2: Representative Bioactive Derivatives and Activities

Derivative ClassBiological ActivityKey Example
Schiff Bases (Imines)Antiproliferative (IC₅₀: 16–95 μM)Compound 3a vs. A2780 ovarian cells
Chiral Diamines (CAMPY)Ligands for asymmetric catalysisRhCp* complexes for ATH
Amino-THQ (TIQ-15)CXCR4 antagonism (IC₅₀: 6.25 nM)Anti-HIV/cancer metastasis candidate

Research Significance in Medicinal and Catalytic Chemistry

Medicinal Applications

Derivatives exhibit mechanism-driven anticancer effects, particularly in ROS induction and mitochondrial targeting. In ovarian carcinoma (A2780), the derivative (R)-5a depolarizes mitochondrial membranes and elevates cellular ROS, triggering apoptosis [6]. Tetrahydroisoquinoline-based drugs (e.g., trabectedin) further validate this scaffold’s pharmaceutical relevance [3] . The compound’s role as a precursor to proteasome inhibitors (e.g., QCBT7, IC₅₀: 0.6 μM in HCT-116) highlights its potential in targeted oncology [6].

Catalytic Applications

Chiral diamine ligands derived from 5,6,7,8-tetrahydroquinolin-5-ol—notably (R)-CAMPY and (R)-Me-CAMPY—enable asymmetric transfer hydrogenation (ATH) of cyclic imines. Rhodium complexes (e.g., C3/C4) achieve up to 69% ee and 99% conversion in reducing dihydroisoquinolines to alkaloid precursors (Table 3) [3]. Advantages over classical Noyori-Ikariya catalysts include:

  • Enhanced stability in aqueous/organic media.
  • Tolerance toward hindered substrates using La(OTf)₃ additives.
  • Lower catalyst loadings (1 mol%).

This positions tetrahydroquinoline-based ligands as sustainable alternatives for enantioselective amine synthesis.

Table 3: Catalytic Performance of THQ-Derived Complexes in Imine Reduction

CatalystAdditiveH-DonorConversion (%)ee (%)Conditions
C3NoneHCOOH/TEA (1.1:1)4969H₂O/MeOH (1:1), 30°C, 18 h
C3La(OTf)₃HCOOH/TEA (1.1:1)9569H₂O/MeOH (1:1), 30°C, 18 h
C4NoneHCOOH/TEA (1.1:1)6057H₂O/MeOH (1:1), 30°C, 18 h
C4La(OTf)₃HCOOH/TEA (1.1:1)9560H₂O/MeOH (1:1), 30°C, 18 h

Core Insight: The synergy between chiral topology and electronic modulation makes 5,6,7,8-tetrahydroquinolin-5-ol indispensable for innovations in asymmetric synthesis and targeted therapeutics. Future directions include enzyme-inspired catalysts and fragment-based drug design leveraging its privileged structure.

Properties

CAS Number

194151-99-0

Product Name

5,6,7,8-Tetrahydroquinolin-5-ol

IUPAC Name

5,6,7,8-tetrahydroquinolin-5-ol

Molecular Formula

C9H11NO

Molecular Weight

149.19 g/mol

InChI

InChI=1S/C9H11NO/c11-9-5-1-4-8-7(9)3-2-6-10-8/h2-3,6,9,11H,1,4-5H2

InChI Key

LANQCUHPUQHIAO-UHFFFAOYSA-N

SMILES

C1CC(C2=C(C1)N=CC=C2)O

Canonical SMILES

C1CC(C2=C(C1)N=CC=C2)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.